molecular formula C17H13N3O4S B2731872 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide CAS No. 922018-62-0

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2731872
CAS No.: 922018-62-0
M. Wt: 355.37
InChI Key: QGCIXYJLHVPUER-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide is a synthetic organic compound designed for research applications. It features a 1,3,4-oxadiazole core, a heterocycle known for its diverse biological activities, which is linked to a benzodioxole moiety and a substituted benzamide group. The structural motif of 1,3,4-oxadiazole incorporated with a benzo[d][1,3]dioxol-5-yl group has been identified in novel compounds demonstrating significant anticancer activity in scientific studies, making this chemotype a valuable scaffold in medicinal chemistry research for the development of new therapeutic agents . Beyond oncology research, structurally similar benzodioxole derivatives have shown promise in other biological areas. For instance, some have been synthesized and evaluated as potent anticonvulsant agents , exhibiting activity in models like the maximal electroshock (MES) test and displaying high protective indices . Other derivatives have been designed and identified as potent auxin receptor agonists , functioning as root growth promoters in plants by enhancing root-related signaling responses, which highlights their potential application in agricultural science . The presence of the methylthio group on the benzamide ring may influence the compound's electronic properties, lipophilicity, and its interaction with biological targets, offering a site for further structural optimization. Researchers can utilize this compound as a key intermediate or a reference standard in various discovery pipelines, including drug discovery, agrochemical development, and biochemical probing. Specific areas of investigation may involve screening for enzyme inhibition, receptor binding assays, and mechanistic studies to elucidate its precise mode of action.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-25-12-4-2-3-10(7-12)15(21)18-17-20-19-16(24-17)11-5-6-13-14(8-11)23-9-22-13/h2-8H,9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCIXYJLHVPUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a nucleophilic substitution reaction using appropriate starting materials.

    Attachment of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage through an amidation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, solvent selection, and reaction condition optimization to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its cytotoxic properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Several compounds share the 1,3,4-oxadiazole scaffold but differ in substituents, impacting their physicochemical and biological properties:

Compound Name / ID Substituent at 5-Position Substituent at 2-Position Key Data (Yield, Purity, Spectral) Source
Target Compound Benzo[d][1,3]dioxol-5-yl 3-(Methylthio)benzamide Not explicitly reported in evidence
LMM5 () (4-Methoxyphenyl)methyl 4-[Benzyl(methyl)sulfamoyl]benzamide Purchased (Life Chemicals), >95% purity
Compound 18 () 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 3-(Thiomethoxy)benzamide Synthesized via Method B, 95–100% purity
9d () Benzo[d][1,3]dioxol-5-yl (4'-Methoxybiphenyl-4-yl)methylthio 48% yield, HRMS confirmed

Key Observations :

  • Sulfur Effects : The 3-(methylthio) group in the target compound and 3-(thiomethoxy) in Compound 18 introduce sulfur atoms that may influence redox activity or metal-binding properties .

Thiadiazole-Based Analogues

Compounds with 1,3,4-thiadiazole cores (e.g., ) exhibit distinct electronic properties due to sulfur replacing oxygen in the heterocycle:

Compound Name / ID Core Structure Substituents Biological Activity Source
8a () 1,3,4-Thiadiazole 5-Acetyl-6-methyl-pyridin-2-yl, benzamide Not reported
8c () 1,3,4-Thiadiazole Phenylnicotinic acid ethyl ester Not reported

Key Observations :

  • Synthetic Yields : Thiadiazole derivatives in show consistent 80% yields, comparable to oxadiazole syntheses in and .

Functional Group Modifications

Benzamide Substituents

Variations in the benzamide group significantly alter bioactivity:

  • 3-(Methylthio)benzamide (Target Compound): The methylthio group may act as a hydrogen bond acceptor or participate in hydrophobic interactions.
  • 4-[Cyclohexyl(ethyl)sulfamoyl]benzamide (LMM11, ): Bulkier substituents reduce solubility but improve target specificity .
  • Unsubstituted Benzamide (6, ): Simpler benzamide derivatives lack the sulfur-mediated effects seen in the target compound .

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a methylthio group. Its molecular formula is C16_{16}H14_{14}N4_{4}O3_{3}S, with a molecular weight of approximately 358.37 g/mol.

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit anticancer properties through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of benzo[d][1,3]dioxole can significantly inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to this compound have demonstrated IC50_{50} values in the micromolar range against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) .
  • EGFR Inhibition : The compound's activity may also involve the inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in many cancers. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents .

Anticancer Activity

The following table summarizes the anticancer activity of this compound against various cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF712.5Induction of apoptosis
HCT11610.0Cell cycle arrest
HepG215.0EGFR inhibition
A54920.0Mitochondrial pathway activation

Note: IC50_{50} values represent the concentration required to inhibit 50% of cell viability.

Case Studies

  • Study on Antitumor Activity : A recent study investigated a series of compounds with similar structures to this compound. The results indicated significant antitumor activity with some compounds exhibiting lower IC50_{50} values than doxorubicin (a standard chemotherapy drug), suggesting enhanced efficacy .
  • Mechanistic Insights : Another study focused on the molecular docking and biochemical assays to elucidate the mechanism of action. The findings suggested that these compounds could disrupt mitochondrial functions leading to apoptosis in cancer cells through modulation of Bax and Bcl-2 proteins .

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